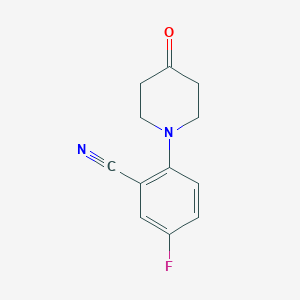

N-(2-Cyano-4-fluorophenyl)-4-piperidone

Description

Properties

Molecular Formula |

C12H11FN2O |

|---|---|

Molecular Weight |

218.23 g/mol |

IUPAC Name |

5-fluoro-2-(4-oxopiperidin-1-yl)benzonitrile |

InChI |

InChI=1S/C12H11FN2O/c13-10-1-2-12(9(7-10)8-14)15-5-3-11(16)4-6-15/h1-2,7H,3-6H2 |

InChI Key |

PVRKCEBQFCGOEX-UHFFFAOYSA-N |

Canonical SMILES |

C1CN(CCC1=O)C2=C(C=C(C=C2)F)C#N |

Origin of Product |

United States |

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Comparisons

The table below highlights key structural and functional differences between N-(2-Cyano-4-fluorophenyl)-4-piperidone and related 4-piperidone/piperidine derivatives:

Key Observations:

- Substituent Effects: The 2-cyano-4-fluorophenyl group in the target compound introduces steric and electronic effects distinct from simpler aryl substituents (e.g., 4-fluorophenyl in or phenethyl in fentanyl). The cyano group may enhance metabolic stability or hydrogen-bonding interactions .

- Biological Activity: While fentanyl and loperamide analogs target opioid receptors, the cyano-fluorophenyl substitution in the target compound could redirect activity toward non-opioid targets (e.g., kinases or antimicrobial enzymes) .

- Synthesis Complexity: Introducing the cyano group likely requires specialized reagents (e.g., trimethylsilyl cyanide or metal-catalyzed cyanation), contrasting with the LAH reduction or alkylation steps used for Fenspiride HCl and fentanyl .

Physicochemical Properties

- Solubility: Fluorine and cyano groups may reduce water solubility compared to hydroxylated analogs (e.g., 4-hydroxypiperidine derivatives) but improve lipid membrane permeability .

Pharmacological Potential

- Antimicrobial Activity : 4-piperidone derivatives with halogenated aryl groups (e.g., 4-fluorophenyl) exhibit antibacterial and antifungal properties, suggesting the target compound may share similar activity .

- CNS Applications: Structural similarity to fentanyl and loperamide raises the possibility of central nervous system (CNS) activity, though the cyano group may mitigate opioid receptor binding .

Q & A

Q. Table 1: Spectroscopic Data for this compound

| Technique | Key Signals/Peaks | Reference |

|---|---|---|

| ¹H NMR (CDCl₃) | δ 7.85 (d, J=8.2 Hz, 2H, Ar-F), δ 4.10 (m, 2H, piperidone) | |

| ¹³C NMR | δ 160.1 (C-F), δ 118.5 (CN) | |

| ESI-MS (m/z) | [M+H]⁺ Calculated: 275.1; Observed: 275.0 |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.